1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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Description
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H25N5OS and its molecular weight is 383.51. The purity is usually 95%.
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Scientific Research Applications
Antiviral Drug Discovery
The compound is relevant in the field of antiviral drug discovery, where it may be considered alongside other structurally related compounds. This includes research into various antiviral compounds, strategies for treating viral infections, and the development of new antiviral therapies. The focus in this area is on understanding the mechanism of action and potential therapeutic uses against different viral pathogens (De Clercq, 2009).
Potential Antipsychotic Agents
Research into heterocyclic carboxamides, including compounds structurally similar to the given chemical, has been conducted to evaluate their potential as antipsychotic agents. These studies involve assessing the binding to various receptors and their in vivo activities to understand their therapeutic potential in treating psychiatric disorders (Norman et al., 1996).
Synthesis and Evaluation in Medicinal Chemistry
The compound may also be significant in the broader context of medicinal chemistry, where it can be studied for its synthesis and evaluation among a variety of heterocyclic compounds. This research is key for developing new pharmaceuticals and understanding the chemical properties and reactions of such compounds (Abdalha et al., 2011).
properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c26-19(22-20-21-16-5-1-2-7-17(16)27-20)13-8-10-25(11-9-13)18-12-14-4-3-6-15(14)23-24-18/h12-13H,1-11H2,(H,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUUQEAJZZOTQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C5CCCC5=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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